

# Application Note and Protocol for the Purification of Recombinant FIM-1 Enzyme

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Compound of Interest		
Compound Name:	Fim 1	
Cat. No.:	B131896	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

This document provides a detailed protocol for the expression and purification of a recombinant Fim protein, here designated as FIM-1, from Escherichia coli. The Fim proteins are components of the type 1 fimbrial system in E. coli, which is involved in bacterial adhesion. The expression of these fimbriae is controlled by a genetic switch known as the fim switch.[1][2][3] This protocol outlines a robust method for obtaining high-purity FIM-1, suitable for downstream biochemical and structural analyses. The procedure employs an E. coli expression system and a two-step purification strategy involving Immobilized Metal Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC).

#### **Data Presentation**

A summary of typical purification results for a recombinant His-tagged FIM-1 protein is presented in the table below. This data is representative of a standard purification run starting from a 1-liter bacterial culture.



Purification Step	Total Protein (mg)	FIM-1 (mg)	Purity (%)	Yield (%)
Clarified Lysate	500	25	5	100
IMAC Elution	22	20	>90	80
SEC Pool	17	16	>98	64

#### **Experimental Protocols**

A detailed methodology for each key stage of the purification process is provided below.

#### 1. Recombinant FIM-1 Expression in E. coli

This protocol assumes the gene for the FIM-1 protein with an N-terminal polyhistidine tag (Histag) has been cloned into a suitable E. coli expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7).[4][5]

#### Materials:

- E. coli strain (e.g., BL21(DE3)) transformed with the FIM-1 expression plasmid.
- Luria-Bertani (LB) broth.
- Appropriate antibiotic (e.g., Kanamycin).
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).

#### Procedure:

- Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E.
  coli harboring the FIM-1 expression plasmid.
- Incubate overnight at 37°C with shaking (200 rpm).
- The next day, use the overnight culture to inoculate 1 L of LB broth with the antibiotic.

## Methodological & Application



- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture for 4-6 hours at 30°C with shaking.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until needed.
- 2. Cell Lysis and Lysate Clarification
- Materials:
  - Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
  - DNase I.
  - High-pressure homogenizer or sonicator.
  - Centrifuge.
- Procedure:
  - Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
  - Incubate on ice for 30 minutes to allow for lysozyme activity.
  - Add DNase I to a final concentration of 10 μg/mL.
  - Lyse the cells by sonication on ice or by passing through a high-pressure homogenizer.
  - Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
  - Carefully collect the supernatant, which contains the soluble His-tagged FIM-1 protein, and filter it through a 0.45 μm filter.



#### 3. Immobilized Metal Affinity Chromatography (IMAC)

IMAC is used as the initial capture step to purify the His-tagged FIM-1 from the clarified lysate. [6][7][8]

#### Materials:

- IMAC Column (e.g., HisTrap HP).
- IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Chromatography system (e.g., ÄKTA).

#### Procedure:

- Equilibrate the IMAC column with 5-10 column volumes (CVs) of Lysis Buffer.
- Load the filtered clarified lysate onto the column at a flow rate of 1-2 mL/min.
- Wash the column with 10-15 CVs of IMAC Wash Buffer to remove non-specifically bound proteins.
- Elute the bound FIM-1 protein with 5 CVs of IMAC Elution Buffer.
- Collect fractions and analyze them by SDS-PAGE to identify those containing the purified FIM-1.
- Pool the fractions containing the protein of interest.
- 4. Size-Exclusion Chromatography (SEC)

SEC is employed as a polishing step to remove any remaining contaminants and protein aggregates.[9][10][11]

#### Materials:

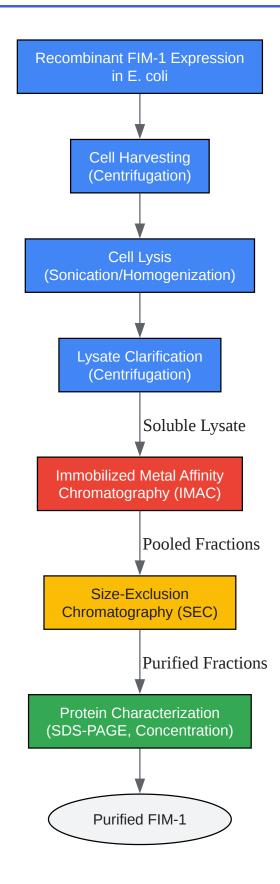
SEC Column (e.g., Superdex 200).



- SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
- Protein concentrator.
- Procedure:
  - Concentrate the pooled fractions from the IMAC step to a volume of 1-2 mL using a protein concentrator.
  - Equilibrate the SEC column with at least 2 CVs of SEC Buffer.
  - Load the concentrated protein sample onto the column.
  - Elute the protein with SEC Buffer at a flow rate appropriate for the column.
  - Collect fractions and analyze by SDS-PAGE.
  - Pool the fractions containing pure, monomeric FIM-1.
- 5. Protein Characterization
- SDS-PAGE:
  - Analyze protein samples from each purification step on a 12% SDS-PAGE gel to assess purity and molecular weight.[5]
  - Stain the gel with Coomassie Brilliant Blue.
- Concentration Determination:
  - Measure the protein concentration of the final purified sample using a spectrophotometer at 280 nm (if the extinction coefficient is known) or by a colorimetric assay such as the Bradford or BCA assay.

**Mandatory Visualizations** 

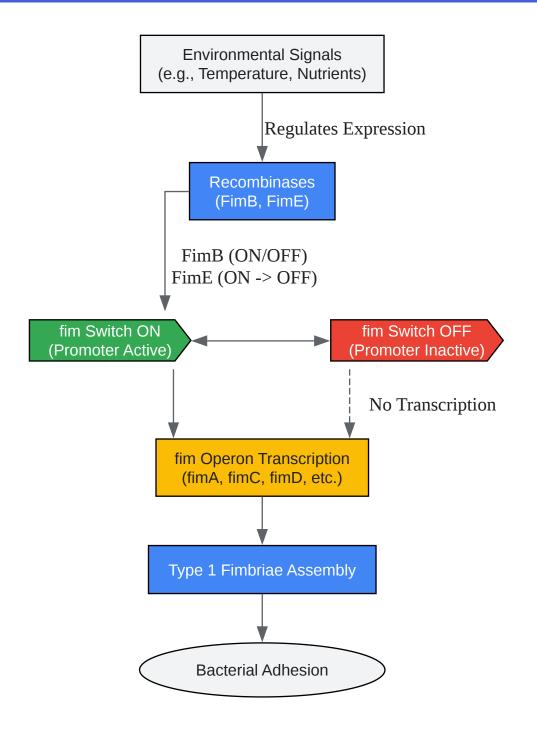




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Caption: Experimental workflow for the purification of recombinant FIM-1.





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